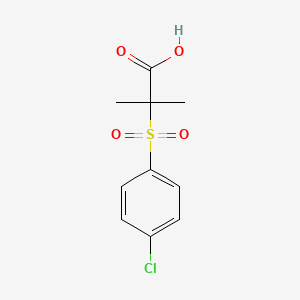

2-(4-Chlorobenzenesulfonyl)-2-methylpropanoic acid

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of benzene with chlorosulfonic acid to produce benzenesulfonic acid and HCl . The chloride acts as a leaving group, not the OH . The benzenesulfonic acid then reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid . Thus, in net, you need two equivalents of chlorosulfonic acid .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. Attached to this ring is a sulfonyl group (-SO2-), which is connected to a chlorine atom (Cl). This forms the “4-Chlorobenzenesulfonyl” part of the name. The “2-methylpropanoic acid” part of the name indicates a three-carbon chain (propane) with a methyl group (-CH3) attached to the second carbon and a carboxylic acid group (-COOH) at the end .Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For instance, the chlorosulfonic acid used in its synthesis can give rise to different products at different temperatures . At higher temperatures, it generates SO3, which will behave as an electrophile and react with aromatic compounds to produce sulfonation products .Scientific Research Applications

Environmental Impact and Behavior

- Herbicide Toxicity and Environmental Behavior : Studies on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to 2-(4-Chlorobenzenesulfonyl)-2-methylpropanoic acid, highlight its use in agriculture and urban activities for pest control. Research emphasizes the importance of understanding the environmental fate, behavior, and toxicological impacts of such herbicides on non-target species and ecosystems. The global trends in the study of 2,4-D toxicology suggest a focus on molecular biology, gene expression, and the effects of herbicide exposure on human and environmental health (Zuanazzi et al., 2020).

Sorption and Environmental Fate

- Sorption to Soil and Organic Matter : Research into the sorption behavior of phenoxy herbicides, including 2,4-D and its analogs, on soil and organic matter, has been conducted to understand their environmental persistence and mobility. Such studies are crucial for assessing the environmental fate of herbicides and developing strategies for mitigating their impact on ecosystems (Werner et al., 2012).

Pharmacological and Biological Effects

- Biological and Pharmacological Activities : Although not directly related to this compound, studies on chlorogenic acid (CGA) showcase the diverse pharmacological and biological activities of phenolic compounds. These include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects, indicating the potential for compounds with similar structures to have various applications in drug development and therapy (Naveed et al., 2018).

Metabolic Studies and Toxicity

- Metabolism and Reproductive Toxicity : A study on cyclamen aldehyde, a fragrance material, reviews its metabolism and potential reproductive toxicity in male rats, highlighting species-specific metabolic pathways that could inform the safety assessment of related chemical compounds in humans and other species (Natsch et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, 4-Chlorobenzenesulfonyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-10(2,9(12)13)16(14,15)8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSUJMAIHNUEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1465237.png)

![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1465239.png)

amine](/img/structure/B1465241.png)

![Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B1465248.png)

![2-(6-Methoxy[1,5]naphthyridin-4-yl)-1-ethanol](/img/structure/B1465252.png)

![methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1465258.png)